molecular formula C18H18N4OS B2678578 4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1797861-83-6

4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2678578
CAS RN: 1797861-83-6
M. Wt: 338.43
InChI Key: YSEFLZUFBGDPOI-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biochemical and physiological studies. In

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

Research has led to the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and potential utility of related benzamide derivatives. For instance, studies have focused on synthesizing thiophenylhydrazonoacetates and exploring their reactivity towards nitrogen nucleophiles to yield a variety of derivatives, showcasing the compound's role in generating bioactive heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, research on the functionalization reactions of certain benzamide derivatives with diamines further illuminates the compound's utility in the creation of novel cyclic systems with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005).

Anticancer and Antimicrobial Activities

Some studies have explored the anticancer and antimicrobial potentials of benzamide derivatives and their metal complexes. For example, the synthesis and cytotoxic activity of novel cyclic systems in thiadiazolopyridine benzamide derivatives and their copper(II) complexes have been evaluated, revealing significant cytotoxicity against various human cancer cell lines (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014). Furthermore, the antimicrobial and antitumor studies of zinc(II) complexes with pyridine thiazole derivatives have shown that metal complexes exhibit enhanced biological activity compared to free ligands, highlighting the potential for developing new bioactive materials (Xun-Zhong, An-sheng, Fu-Ran, Min-Cheng, Yan-zhi, Meng, & Yu, 2020).

Agricultural and Environmental Applications

The compound and its derivatives have also found applications in agriculture and environmental science. For instance, novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, demonstrating the potential of these compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Selective Sensing and Detection

Additionally, certain derivatives have been utilized in the development of selective sensors, such as a chromium ion selective electrode, indicating the utility of these compounds in environmental monitoring and analysis (Hajiaghababaei, Takalou, & Adhami, 2016).

properties

IUPAC Name

4-pyrrol-1-yl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-17(14-3-5-16(6-4-14)21-9-1-2-10-21)20-15-7-11-22(13-15)18-19-8-12-24-18/h1-6,8-10,12,15H,7,11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEFLZUFBGDPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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